molecular formula C12H20N2O3 B11872737 tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1316753-17-9

tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B11872737
CAS No.: 1316753-17-9
M. Wt: 240.30 g/mol
InChI Key: FFLUKTLTGCUHQD-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate is a synthetic organic compound known for its unique spirocyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.

Preparation Methods

The synthesis of tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and purification systems to achieve high yields and purity .

Chemical Reactions Analysis

tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate can be compared with other spirocyclic compounds such as:

Properties

IUPAC Name

tert-butyl 3-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-12(9(14)15)4-6-13-7-5-12/h13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLUKTLTGCUHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1=O)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141510
Record name 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316753-17-9
Record name 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316753-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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